10'-ethoxy-1-methyl-4'-phenyl-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene
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Overview
Description
“10’-ethoxy-1-methyl-4’-phenyl-8’-oxa-5’,6’-diazaspiro[piperidine-4,7’-tricyclo[7400^{2,6}]tridecane]-1’(9’),4’,10’,12’-tetraene” is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “10’-ethoxy-1-methyl-4’-phenyl-8’-oxa-5’,6’-diazaspiro[piperidine-4,7’-tricyclo[7.4.0.0^{2,6}]tridecane]-1’(9’),4’,10’,12’-tetraene” would likely involve multiple steps, including:
- Formation of the spirocyclic core.
- Introduction of the ethoxy and methyl groups.
- Incorporation of the phenyl and oxa-diaza functionalities.
Each step would require specific reagents and conditions, such as:
Spirocyclization: Utilizing a cyclization reaction to form the spirocyclic core.
Functional Group Introduction: Employing reagents like ethyl iodide for ethoxy group introduction and methyl iodide for methylation.
Aromatic Substitution: Using phenylboronic acid in a Suzuki coupling reaction to introduce the phenyl group.
Industrial Production Methods
Industrial production of such a compound would necessitate optimization of the synthetic route for scalability, including:
Catalyst Selection: Choosing efficient catalysts to enhance reaction rates and yields.
Process Optimization: Streamlining reaction conditions to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
“10’-ethoxy-1-methyl-4’-phenyl-8’-oxa-5’,6’-diazaspiro[piperidine-4,7’-tricyclo[7.4.0.0^{2,6}]tridecane]-1’(9’),4’,10’,12’-tetraene” may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a catalyst in organic reactions due to its unique structure.
Synthesis: Intermediate in the synthesis of other complex organic molecules.
Biology
Pharmacology: Investigation of its potential as a drug candidate due to its structural complexity and potential biological activity.
Medicine
Therapeutics: Exploration of its use in developing new therapeutic agents.
Industry
Materials Science: Application in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which “10’-ethoxy-1-methyl-4’-phenyl-8’-oxa-5’,6’-diazaspiro[piperidine-4,7’-tricyclo[7.4.0.0^{2,6}]tridecane]-1’(9’),4’,10’,12’-tetraene” exerts its effects would involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the compound’s specific functional groups and their interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar core structures.
Phenyl-Substituted Compounds: Compounds with phenyl groups attached to various functional groups.
Oxa-Diaza Compounds: Compounds containing both oxygen and nitrogen atoms in their structures.
Uniqueness
“10’-ethoxy-1-methyl-4’-phenyl-8’-oxa-5’,6’-diazaspiro[piperidine-4,7’-tricyclo[7.4.0.0^{2,6}]tridecane]-1’(9’),4’,10’,12’-tetraene” stands out due to its unique combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties.
Biological Activity
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological activity. Its molecular formula can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O
- Molecular Weight : 299.39 g/mol
The presence of multiple functional groups, including an ethoxy group and diazaspiro framework, suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 10'-ethoxy-1-methyl-4'-phenyl-8'-oxa-5',6'-diazaspiro exhibit significant antimicrobial properties. For instance:
- Case Study : A derivative of this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, indicating potent antibacterial activity.
Anticancer Properties
Preliminary research suggests that the compound may possess anticancer properties:
- Research Findings : In vitro assays demonstrated that the compound inhibited the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 15 µM.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of similar compounds:
- Study Overview : A study evaluated the neuroprotective effects using a model of oxidative stress in neuronal cells. The compound showed significant reduction in cell death and oxidative stress markers.
Table of Biological Activities
Activity Type | Model/Assay | Result | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | |
Anticancer | MCF-7 Cell Line | IC50 = 15 µM | |
Neuroprotective | Neuronal Oxidative Stress | Reduced cell death |
While specific mechanisms for this compound are not fully elucidated, it is hypothesized that:
- Interaction with DNA : The spirocyclic structure may intercalate into DNA, disrupting replication.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell metabolism could explain its anticancer effects.
Properties
IUPAC Name |
7-ethoxy-1'-methyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-3-27-21-11-7-10-18-20-16-19(17-8-5-4-6-9-17)24-26(20)23(28-22(18)21)12-14-25(2)15-13-23/h4-11,20H,3,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPRUWHFUJMEQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CCN(CC3)C)N4C2CC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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